molecular formula C4H10FNO B11746848 (2R)-2-fluoro-3-methoxypropan-1-amine

(2R)-2-fluoro-3-methoxypropan-1-amine

Cat. No.: B11746848
M. Wt: 107.13 g/mol
InChI Key: BHXJIJFQIQVXKR-SCSAIBSYSA-N
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Description

Stereochemical Importance of β-Fluoroamine Functionality in Advanced Organic Chemistry

The introduction of a fluorine atom, the most electronegative element, into an organic scaffold imparts significant changes to the molecule's properties. In β-fluoroamines, the fluorine atom can dramatically alter the pKa of the neighboring amino group, enhance metabolic stability, and improve bioavailability in bioactive compounds. nih.govnih.gov These effects are attributed to the strong electron-withdrawing nature of fluorine, which influences the electron density of the entire molecule.

Furthermore, the stereochemistry of the fluorine-bearing carbon is crucial. The precise spatial arrangement of the fluorine atom in relation to other functional groups can lead to specific conformational locks or preferred geometries, which are critical for molecular recognition and binding interactions in biological systems. nih.govnih.gov The replacement of a hydrogen atom with fluorine is a formidable challenge, especially when the carbon atom bearing the fluorine is a stereogenic center. nih.gov

Contemporary Challenges in Asymmetric Fluorination for Chiral Amine Synthesis

The enantioselective synthesis of chiral β-fluoroamines is a significant challenge in synthetic organic chemistry. researchgate.net Achieving high levels of stereocontrol in the introduction of a fluorine atom is complex due to the reactivity of fluorinating agents and the need to control the formation of multiple contiguous stereocenters. researchgate.netdntb.gov.ua

Key challenges include:

Development of mild and selective fluorinating agents: Historically, the lack of safe and user-friendly sources of reactive fluorine hindered progress. researchgate.net While milder electrophilic fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) have been developed, controlling their reactivity in asymmetric transformations remains a key focus. nih.gov

Catalyst design: A wide variety of catalytic systems, including organocatalysts and transition metal complexes, have been explored to facilitate the selective transfer of fluorine. researchgate.netresearchgate.net For instance, hydrogen bonding phase-transfer catalysis using potassium fluoride (B91410) (KF) has emerged as a method to access β-fluoroamines with high yields and enantioselectivities. acs.org Chiral bifunctional Brønsted acid/base catalysts have also proven effective in delivering β-amino-α-fluoro nitroalkanes, which are precursors to β-fluoroamines. nih.gov

Substrate scope and functional group tolerance: Many asymmetric fluorination methods are limited by the range of substrates they can effectively fluorinate while maintaining high stereoselectivity. Developing robust methods that tolerate a wide array of functional groups is an ongoing area of research. princeton.edu

Nucleophilic vs. Electrophilic Fluorination: While significant progress has been made in catalytic electrophilic fluorination, asymmetric methods using abundant and inexpensive nucleophilic fluoride sources are less developed and represent a critical research frontier. nih.govprinceton.edu Strategies involving the ring-opening of chiral aziridines with fluoride sources offer a pathway to fluoroamines but can face challenges with regioselectivity. researchgate.net

The synthesis of compounds with multiple adjacent stereocenters, such as those found in many β-fluoroamines, is one of the most demanding areas of synthetic chemistry. dntb.gov.ua

Positional and Configurational Isomerism in Fluorinated Amine Systems

Isomerism plays a critical role in the function and properties of fluorinated amines. The specific placement and three-dimensional arrangement of atoms define the molecule's identity and interaction with its environment.

Positional Isomerism: This refers to compounds that have the same molecular formula but differ in the position of the fluorine atom on the carbon skeleton. For example, in a propan-1-amine backbone, the fluorine atom could be at the C1, C2 (α), or C3 (β) position, leading to distinct positional isomers with different chemical and physical properties.

Configurational Isomerism: These are stereoisomers that cannot be interconverted by rotation around single bonds and require bond-breaking and bond-forming to interconvert. chemistrysteps.com This includes:

Enantiomers: Non-superimposable mirror images that arise from the presence of one or more chiral centers. For "(2R)-2-fluoro-3-methoxypropan-1-amine," its enantiomer would be "(2S)-2-fluoro-3-methoxypropan-1-amine." These isomers typically have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. libretexts.org

Diastereomers: Stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more stereocenters. For example, if another chiral center were introduced into the 2-fluoro-3-methoxypropan-1-amine (B12101515) structure, diastereomeric forms would be possible.

The table below illustrates the different types of isomerism relevant to a fluorinated methoxypropanamine structure.

Isomer TypeExample 1Example 2Key Difference
Positional This compound(2R)-1-fluoro-3-methoxypropan-2-aminePosition of Fluoro and Amino Groups
Configurational (Enantiomers) This compound(2S)-2-fluoro-3-methoxypropan-1-amineStereochemistry at the C2 chiral center

The precise control over both positional and configurational isomerism is paramount in the synthesis of fluorinated amines for specific applications, as different isomers can exhibit vastly different biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10FNO

Molecular Weight

107.13 g/mol

IUPAC Name

(2R)-2-fluoro-3-methoxypropan-1-amine

InChI

InChI=1S/C4H10FNO/c1-7-3-4(5)2-6/h4H,2-3,6H2,1H3/t4-/m1/s1

InChI Key

BHXJIJFQIQVXKR-SCSAIBSYSA-N

Isomeric SMILES

COC[C@@H](CN)F

Canonical SMILES

COCC(CN)F

Origin of Product

United States

Chemical Reactivity and Transformations of Chiral β Fluoroamines

Reactions Involving the Primary Amine Functionality

The primary amine of (2R)-2-fluoro-3-methoxypropan-1-amine is a key site for chemical modification, though its reactivity is modulated by the adjacent fluorine atom. The most significant influence is the reduction of the amine's basicity (pKa). The electron-withdrawing effect of the β-fluorine atom is substantial, lowering the pKa and thus the nucleophilicity of the nitrogen atom compared to its non-fluorinated analogues. nih.gov For instance, a typical linear aliphatic amine has a pKa of around 10.7, whereas a single β-fluorine substitution can lower this to approximately 9.0. nih.gov

Despite this reduced basicity, the primary amine functionality remains a versatile handle for a variety of classical amine transformations:

Acylation/Amide Formation: The amine can react with acylating agents like acid chlorides or anhydrides to form stable amide bonds. This is a common strategy for incorporating the β-fluoroamine motif into larger molecules, such as peptides or other bioactive scaffolds.

Alkylation: The nitrogen can be alkylated to form secondary or tertiary amines, although harsher conditions may be required compared to non-fluorinated amines due to the reduced nucleophilicity.

Reductive Amination: The primary amine can participate in reductive amination reactions with aldehydes and ketones to form secondary amines. This C-N bond-forming reaction is a cornerstone of medicinal chemistry for building molecular complexity. nih.gov

Schiff Base/Imine Formation: Condensation with aldehydes or ketones can form imines, which can serve as intermediates for further functionalization.

PropertyTypical Aliphatic Amineβ-Fluoroamineβ,β-Difluoroamineβ-Trifluoromethyl Amine
Approximate pKa ~10.7~9.0~7.3~5.7

This table illustrates the general trend of pKa reduction in amines due to the inductive effect of β-fluorine substitution, based on data presented in scientific literature. nih.gov

Chemical Transformations Adjacent to the Fluorine-Bearing Carbon

The carbon atoms adjacent to the C-F bond in this compound (C1 and C3) are also subject to specific chemical transformations. The strong C-F bond itself is generally stable and unreactive under common synthetic conditions. researchgate.net However, the electronic environment created by the fluorine atom can influence reactions at neighboring positions.

For the C1 position (the -CH2NH2 group), reactions primarily involve the amine as described above. For the C3 position (the -CH2OCH3 group), ether cleavage could be a potential transformation, although this typically requires harsh acidic or Lewis acid conditions. More relevant transformations often involve building the β-fluoroamine scaffold through reactions that form the C-C bonds adjacent to the eventual fluorine-bearing carbon. For example, asymmetric Mannich reactions involving α-fluoro ketones can be used to construct chiral β-fluoroamines, establishing the bond between the fluorine-bearing carbon and the nitrogen-bearing carbon with high stereocontrol. acs.orgacs.org

Derivatization Strategies for Functional Group Interconversion

Functional group interconversion is critical for creating analogues of this compound. Strategies often involve multi-step sequences where functionalities are installed and then transformed.

A powerful strategy for the synthesis of enantioenriched β-fluoroamines involves the use of a nitro group as a "traceless activating group". nih.gov In this approach, an α-fluoro nitroalkane undergoes a catalyzed, stereoselective carbon-carbon bond formation with an imine (an aza-Henry or nitro-Mannich reaction). nih.govnih.gov This key step establishes the β-amino-α-fluoro nitroalkane core with high diastereo- and enantioselectivity. nih.gov

The subsequent step is a reductive denitration, where the nitro group is removed and replaced with a hydrogen atom. nih.gov This conversion is often achieved using free radical-mediated conditions. nih.gov The significance of this method is that the nitro group activates the α-fluoro carbon for the crucial C-C bond formation and is then efficiently removed, leaving the desired β-fluoroamine product. nih.gov This traceless nature allows for the construction of complex fluorinated scaffolds that might be otherwise difficult to access. nih.govnih.gov

Another advanced derivatization strategy involves the generation of a β-fluoro-iminium cationic intermediate. nih.gov This reactive species allows for the introduction of new functional groups at the carbon alpha to the nitrogen atom. A common method to generate this intermediate is through the electrophilic fluorination of a chiral enamide using an N-F reagent like Selectfluor™. nih.gov

The reaction proceeds by the addition of an electrophilic fluorine source across the enamide's electron-rich double bond. This regioselectively forms the β-fluoro-iminium cation. nih.gov This highly electrophilic intermediate can then be trapped by a nucleophile. For instance, trapping with water leads to an N,O-hemiacetal, which can be subsequently oxidized to yield a chiral α-fluoro-imide. nih.gov This sequence demonstrates how the fluorine atom directs reactivity to create a functional handle (the iminium ion) that enables further molecular elaboration adjacent to the amine. nih.gov

StrategyKey IntermediateTransformationPurpose
Traceless Denitration β-Amino-α-fluoro nitroalkaneReductive removal of NO2 groupC-C bond formation followed by removal of activating group. nih.gov
Iminium Intermediate β-Fluoro-iminium cationNucleophilic trappingFunctionalization at the carbon α to the nitrogen. nih.gov

Conformational Analysis and Theoretical Studies of Chiral β Fluoroamines

Conformational Effects Resulting from Vicinal Fluorine and Amine Moieties

The conformational landscape of β-fluoroamines is primarily governed by the interplay of steric hindrance, electrostatic interactions, and hyperconjugation. A key phenomenon is the gauche effect, an atypical preference for a gauche conformation (dihedral angle of ~60°) over an anti conformation (180°) between two electronegative substituents. wikipedia.orgchemeurope.com In the case of (2R)-2-fluoro-3-methoxypropan-1-amine, rotation around the C1-C2 bond positions the fluorine and amine groups relative to each other.

Two main theories explain the gauche effect in such systems:

Electrostatic Interactions: In the protonated form of the amine, a strong electrostatic attraction can occur between the electronegative fluorine atom and the positively charged ammonium (B1175870) group (F···H-N+). This attractive force favors a gauche orientation, a phenomenon sometimes referred to as the 'electrostatic gauche effect'. st-andrews.ac.uk

Conversely, traditional steric repulsion (Pauli repulsion) between the fluorine and amine groups would favor an anti-conformation to maximize the distance between them. nih.gov However, for the relatively small fluorine atom, the stabilizing stereoelectronic effects often overcome this steric hindrance. nih.govacs.org The final conformational equilibrium is a delicate balance of these attractive and repulsive forces.

Table 1: Hypothetical Calculated Energy Profile for Rotation Around the C1-C2 Bond in a Protonated β-Fluoroamine Model.
ConformerF-C-C-N Dihedral AngleRelative Energy (kcal/mol)Dominant Interaction
Gauche~65°0.00Hyperconjugation (σC-H → σ*C-F) / Electrostatic (F···H-N+)
Anti180°+1.5Minimized Steric Repulsion

Computational Chemistry Applications for Reaction Mechanism Elucidation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms of fluorinated compounds at the molecular level. rsc.org These theoretical approaches allow for the mapping of potential energy surfaces, the identification of transient intermediates, and the characterization of high-energy transition states that are difficult or impossible to observe experimentally. nih.govresearchgate.net For a molecule like this compound, computational studies can provide critical insights into how it is formed and how it interacts in subsequent chemical transformations.

In many stereoselective syntheses, particularly those involving metal catalysts, the substrate can coordinate with the catalyst in multiple ways. For precursors to this compound, which contain oxygen and nitrogen atoms, chelation (bidentate coordination) to a metal center is possible. nih.gov This can lead to a highly organized, cyclic transition state.

Chelated Transition State: In this model, both the amine (or a precursor functional group) and the methoxy (B1213986) oxygen atom coordinate simultaneously to the metal catalyst. This creates a rigid, cyclic structure that locks the conformation of the substrate. The approach of a reactant is then highly restricted, leading to excellent stereocontrol.

Non-Chelated Transition State: In this scenario, only one of the functional groups (e.g., the amine) coordinates to the catalyst, or the reaction proceeds without coordination. The resulting transition state is more flexible, allowing for multiple pathways and potentially leading to lower stereoselectivity.

Computational chemistry can be used to model both transition states and calculate their respective activation energies (ΔG‡). A significantly lower activation energy for the chelated pathway would strongly support its role in directing the stereochemical outcome of the reaction. nih.govacs.org

Table 2: Example DFT-Calculated Activation Energies for a Hypothetical Metal-Catalyzed Reaction to Form a β-Fluoroamine Precursor.
Transition State ModelCalculated ΔG (kcal/mol)Predicted Stereoselectivity
Chelated15.2High (e.g., >95:5 dr)
Non-Chelated19.8Low (e.g., ~60:40 dr)

Understanding how a molecule like this compound fits into the active site of an enzyme or interacts with a chiral organocatalyst is crucial for rational drug design and catalyst development. Computational docking and molecular dynamics simulations are used to predict these binding modes.

In Biocatalysis: The conformation dictated by the gauche effect can pre-organize the molecule for optimal binding within an enzyme's active site. st-andrews.ac.uk For this compound, key interactions could include hydrogen bonding from the ammonium group to acceptor residues (e.g., Asp, Glu), interactions of the fluorine atom with specific pockets, and hydrophobic interactions involving the methoxy group. Docking studies can reveal how the preferred gauche conformer presents these functional groups to the enzyme, explaining observed activity or selectivity.

In Organocatalysis: Chiral organocatalysts are frequently used for the enantioselective synthesis of β-fluoroamines. nih.govnih.gov For instance, in reactions proceeding through an iminium ion intermediate, a postulated fluorine-iminium ion gauche effect can control acyclic conformation and thus influence the facial selectivity of a subsequent reaction step. researchgate.net In hydrogen-bonding catalysis, a chiral urea (B33335) or thiourea (B124793) catalyst might form specific hydrogen bonds with the amine and the fluorine atom, creating a chiral environment that directs the reaction pathway. acs.org Theoretical models can map these non-covalent interactions and rationalize the catalyst's effectiveness.

One of the most powerful applications of computational chemistry is the a priori prediction of stereochemical outcomes in asymmetric synthesis. By accurately modeling the transition states leading to different stereoisomeric products, their relative energies can be calculated to predict the product ratio.

For a reaction that installs the fluorine atom or the amine group to create the chiral center at C2, there are at least two competing diastereomeric transition states. For example, in the fluorination of a chiral enamine precursor, the fluorinating agent can attack from either the Re or Si face. These two pathways proceed via transition states denoted as TS-R and TS-S.

The relative free energies (ΔG‡) of these transition states determine the kinetic product distribution. The difference in these energies (ΔΔG‡ = ΔG‡(TS-S) - ΔG‡(TS-R)) can be used to predict the enantiomeric or diastereomeric ratio of the products according to the equation: ratio = exp(-ΔΔG‡/RT). A ΔΔG‡ of approximately 1.4 kcal/mol at room temperature corresponds to an enantiomeric ratio of about 90:10. These calculations allow chemists to screen potential catalysts and reaction conditions in silico before undertaking extensive experimental work.

Table 3: Hypothetical DFT Energy Calculations for Competing Transition States in an Asymmetric Fluorination Reaction.
Transition StateProduct StereoisomerCalculated Relative ΔG (kcal/mol)Predicted Product Ratio (at 298 K)
TS-1 (favored)This compound0.096 : 4
TS-2 (disfavored)(2S)-2-fluoro-3-methoxypropan-1-amine+2.2

Compound Name Table

Compound Name
This compound

Spectroscopic Characterization Methodologies for 2r 2 Fluoro 3 Methoxypropan 1 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides a wealth of information about the structure of a molecule. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity of atoms, their spatial relationships, and the chemical environment they inhabit. For a molecule like (2R)-2-fluoro-3-methoxypropan-1-amine, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional (2D) techniques, is essential for a comprehensive characterization.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each, and how they are coupled to neighboring protons. In this compound, each proton has a unique chemical shift and coupling pattern that is influenced by adjacent atoms, particularly the electronegative fluorine, oxygen, and nitrogen atoms.

The methoxy (B1213986) group (-OCH₃) would typically appear as a singlet, while the protons on the carbon backbone would exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom. The diastereotopic protons of the -CH₂- group adjacent to the chiral center would be expected to show distinct chemical shifts and couplings.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H on C1 (CH₂NH₂) 2.8 - 3.2 Multiplet J(H,H), J(H,F)
H on C2 (CHF) 4.5 - 5.0 Doublet of Multiplets J(H,F), J(H,H)
H on C3 (CH₂OCH₃) 3.5 - 3.8 Multiplet J(H,H), J(H,F)
H in OCH₃ 3.3 - 3.4 Singlet N/A

Note: The predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in a molecule. The chemical shift of the fluorine atom is highly dependent on its electronic environment. The large range of chemical shifts in ¹⁹F NMR makes it an excellent tool for detecting subtle structural changes.

For this compound, the ¹⁹F NMR spectrum would show a single resonance, which would be split into a complex multiplet due to coupling with the neighboring protons on C1, C2, and C3. The magnitude of these coupling constants (J-couplings) provides valuable structural information. ¹⁹F NMR is also a powerful tool for determining the enantiomeric excess of fluorine-containing compounds when a chiral solvating agent is used. acs.orgbohrium.comnih.gov

Table 2: Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)

Note: The predicted chemical shift is relative to a standard (e.g., CFCl₃) and can be influenced by the solvent.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., attached to an amine, fluorine, or oxygen).

Furthermore, the coupling between the fluorine and carbon atoms (¹J(C,F), ²J(C,F), etc.) provides additional structural confirmation. The carbon directly attached to the fluorine (C2) will appear as a doublet with a large coupling constant, while the adjacent carbons (C1 and C3) will show smaller doublet splittings.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (Hz)
C1 (CH₂NH₂) 40 - 50 Doublet ²J(C,F)
C2 (CHF) 85 - 95 Doublet ¹J(C,F)
C3 (CH₂OCH₃) 70 - 80 Doublet ²J(C,F)

Note: The predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra and determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish the proton-proton connectivity along the carbon backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

For this compound, these 2D NMR experiments would provide a complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Chiral Analytical Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination

While NMR can confirm the structure of this compound, specialized chiral analytical techniques are required to determine its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. uma.esheraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture.

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. Due to the different stabilities of these complexes, one enantiomer is retained longer on the column than the other, resulting in two separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.

Table 4: Representative Chiral HPLC Method Parameters for Amines

Parameter Description
Column Chiral stationary phase (e.g., polysaccharide-based, Pirkle-type)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol)
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV detector (if the molecule has a chromophore) or a refractive index detector

| Temperature | Controlled column temperature to ensure reproducibility |

By analyzing a sample of this compound using a validated chiral HPLC method, it is possible to obtain a chromatogram with two well-resolved peaks corresponding to the (2R) and (2S) enantiomers. The enantiomeric excess can then be calculated using the following formula:

ee (%) = [([R] - [S]) / ([R] + [S])] x 100

Where [R] and [S] are the concentrations (or peak areas) of the R and S enantiomers, respectively.

Chiral Gas Chromatography (GC)

Chiral gas chromatography is an essential technique for the separation of enantiomers, which is crucial for determining the enantiomeric purity of compounds like this compound. The direct separation of enantiomers on a chiral stationary phase (CSP) provides a highly accurate method for quantifying the enantiomeric excess.

Detailed Research Findings

The successful chiral separation of aliphatic amines by GC typically requires derivatization to improve volatility and reduce peak tailing. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA), which converts the primary amine into a trifluoroacetyl derivative. This modification does not affect the chiral center and enhances the interaction with the chiral stationary phase.

For the enantiomeric separation of fluorinated amines, CSPs based on cyclodextrin (B1172386) derivatives are often employed. wiley.com These phases, such as those incorporating heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, create a chiral environment that allows for differential interaction with the two enantiomers of the derivatized analyte, leading to different retention times.

In studies of analogous compounds, such as fluorinated 1-phenylalkylamines, it has been demonstrated that fluorine substitution is compatible with chiral GC separation. wiley.com The separation of these compounds was achieved on a cyclodextrin-based column, indicating that a similar approach would likely be successful for this compound. The separation of aliphatic amines is influenced by the steric hindrance around the chiral center, with larger alkyl groups sometimes leading to better resolution. nih.gov

A hypothetical chiral GC method for the N-trifluoroacetylated derivative of this compound would involve a temperature-programmed run on a capillary column coated with a suitable chiral stationary phase. The resulting chromatogram would ideally show two distinct peaks corresponding to the (2R) and (2S) enantiomers.

ParameterHypothetical Value/Condition
ColumnCyclodextrin-based chiral capillary column (e.g., Chirasil-DEX CB)
Derivatizing AgentTrifluoroacetic anhydride (TFAA)
Carrier GasHelium or Hydrogen
Injector Temperature250 °C
Oven ProgramInitial temp. 100 °C, ramp to 200 °C at 5 °C/min
DetectorFlame Ionization Detector (FID)
Expected Elution OrderDependent on specific CSP-analyte interactions

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, ether, and carbon-fluorine bonds.

Detailed Research Findings

Based on the analysis of analogous compounds and established correlation tables, the following absorption bands would be expected in the IR spectrum of this compound:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3500-3300 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds. libretexts.orgdocbrown.info The presence of hydrogen bonding can cause these peaks to broaden. docbrown.info

C-H Stretching: Absorptions from the stretching of sp³ C-H bonds in the methoxy and propyl backbone would appear in the 3000-2850 cm⁻¹ region. docbrown.info

N-H Bending: A medium to strong intensity scissoring vibration for the primary amine group is expected in the range of 1650-1580 cm⁻¹. docbrown.info

C-O Stretching: The ether linkage (C-O-C) will produce a strong absorption band in the fingerprint region, typically between 1150 and 1060 cm⁻¹. docbrown.info

C-F Stretching: The carbon-fluorine bond gives rise to a strong and characteristic absorption in the 1400-1000 cm⁻¹ range. The exact position can be influenced by the surrounding molecular structure.

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is typically found in the 1250-1020 cm⁻¹ region. docbrown.info

The combination of these characteristic bands would provide strong evidence for the presence of the key functional groups within the molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (N-H)Asymmetric & Symmetric Stretch3500 - 3300Medium
Alkyl (C-H)Stretch3000 - 2850Strong
Primary Amine (N-H)Bend (Scissoring)1650 - 1580Medium-Strong
Alkyl (C-H)Bend1470 - 1365Medium
Alkyl Ether (C-O)Stretch1150 - 1060Strong
Alkyl Fluoride (B91410) (C-F)Stretch1400 - 1000Strong
Alkyl Amine (C-N)Stretch1250 - 1020Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation. For this compound (molecular weight: 107.14 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Detailed Research Findings

The mass spectrum of a primary amine is often characterized by a weak or absent molecular ion peak. The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. youtube.com This process leads to the formation of a resonance-stabilized iminium cation.

For this compound, two primary α-cleavage pathways are possible:

Cleavage of the C1-C2 bond: This would result in the loss of a CH₂F radical and the formation of a [CH(OCH₃)CH₂NH₂]⁺ fragment.

Cleavage of the C2-C3 bond: This would lead to the loss of a CH₂OCH₃ radical and the formation of a [CHFCH₂NH₂]⁺ fragment. The most prominent peak in the mass spectrum of a primary amine is often the α-cleavage product resulting from the loss of the largest possible alkyl radical.

Additionally, the presence of the ether linkage provides another potential fragmentation pathway through cleavage of the C-O bond.

m/zPossible Fragment IonFragmentation Pathway
107[C₄H₁₀FNO]⁺Molecular Ion (M⁺)
74[C₃H₈NO]⁺α-cleavage (Loss of ·CH₂F)
76[C₂H₅FN]⁺α-cleavage (Loss of ·CH₂OCH₃)
30[CH₄N]⁺[CH₂=NH₂]⁺, a common fragment for primary amines

Synthetic Utility of 2r 2 Fluoro 3 Methoxypropan 1 Amine As a Chiral Building Block

Strategic Incorporation into Complex Organic Scaffolds

The primary utility of a chiral building block like (2R)-2-fluoro-3-methoxypropan-1-amine lies in its ability to be incorporated into larger, more complex molecular architectures, transferring its inherent stereochemistry to the target molecule. The amine functionality serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation. These reactions allow for the covalent linkage of the fluoroamine to other parts of a target scaffold.

The enantiopure nature of this compound is crucial, as it allows for the synthesis of single-enantiomer drugs, which is often a requirement for regulatory approval. enamine.net The use of such building blocks circumvents the need for challenging enantioselective fluorination reactions late in a synthetic sequence.

Table 1: Potential Reactions for Incorporating this compound into Complex Scaffolds

Reaction TypeReactant PartnerResulting LinkagePotential Application
Amide CouplingCarboxylic AcidAmideSynthesis of peptide mimics, enzyme inhibitors
Reductive AminationAldehyde or KetoneSecondary or Tertiary AmineFormation of heterocyclic rings, linking to other fragments
N-AlkylationAlkyl HalideSecondary or Tertiary AmineModification of amine basicity and nucleophilicity
Sulfonamide FormationSulfonyl ChlorideSulfonamideIntroduction of a key pharmacophore

Precursors for Enantiopure Fluorinated Motifs in Chemical Research

Enantiomerically pure fluorinated motifs are key components in many modern pharmaceuticals. nih.govnih.gov this compound can serve as a precursor to a variety of other chiral fluorinated structures. The primary amine can be transformed into other functional groups, or the existing stereocenter can direct the formation of new stereocenters elsewhere in the molecule.

For example, the amine could be converted to a leaving group, allowing for nucleophilic substitution with inversion or retention of configuration, depending on the reaction conditions. Alternatively, the amine could be used to direct metal-catalyzed reactions to specific sites in the molecule. The fluorine atom's position beta to the amine group can influence the reactivity of the amine and adjacent carbon atoms. nih.gov

The development of synthetic routes starting from this compound to access novel fluorinated amino alcohols, diamines, and other functionalized molecules is an area of interest for expanding the toolbox of available chiral building blocks for drug discovery.

Table 2: Examples of Enantiopure Fluorinated Motifs Derivable from this compound

Derived MotifPotential TransformationSignificance in Medicinal Chemistry
Chiral β-fluoro alcoholsDiazotization followed by hydrolysisFound in various bioactive natural products and synthetic drugs
Chiral 1,2-fluoroaminesFurther amination at the C1 positionImportant pharmacophores in enzyme inhibitors
Fluorinated heterocyclesIntramolecular cyclization reactionsCore structures in many pharmaceuticals

Development of Novel Chiral Auxiliaries and Ligands Based on Fluoroamine Frameworks

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. researchgate.net Chiral ligands are used in combination with metal catalysts to achieve high levels of enantioselectivity in a wide range of chemical transformations. The structure of this compound makes it a candidate for the development of new chiral auxiliaries and ligands.

As a chiral auxiliary, it could be attached to a prochiral substrate, directing the stereoselective addition of a reagent. After the reaction, the auxiliary can be cleaved and recovered. The fluorine and methoxy (B1213986) groups can provide additional steric and electronic directing effects, potentially leading to high levels of diastereoselectivity.

For use as a chiral ligand, the amine functionality could be further elaborated to create bidentate or tridentate ligands that can coordinate to a metal center. The chirality of the fluoroamine backbone would create a chiral environment around the metal, enabling enantioselective catalysis. The fluorine atom could also modulate the electronic properties of the ligand and, consequently, the reactivity and selectivity of the metal catalyst. The synthesis of new fluorous oxazolidinone chiral auxiliaries from amino acids has demonstrated the potential of such fluorinated frameworks. nih.gov

Table 3: Potential Applications of this compound in Asymmetric Synthesis

ApplicationDesign ConceptPotential Reaction Type
Chiral AuxiliaryAttachment to a ketone or carboxylic acid to form a chiral enolate or imineAsymmetric alkylation, aldol (B89426) reactions, Michael additions
Chiral LigandSynthesis of a bis(oxazoline) or phosphine-amine ligandAsymmetric hydrogenation, allylic alkylation, cyclopropanation
OrganocatalystDerivatization to form a chiral amine or thiourea (B124793) catalystAsymmetric Mannich reactions, conjugate additions

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing (2R)-2-fluoro-3-methoxypropan-1-amine to ensure stereochemical purity?

  • Methodological Answer : The synthesis of chiral fluorinated amines requires precise control of reaction conditions. For example, stereochemical purity can be achieved via asymmetric catalysis or enzymatic resolution. Fluorine introduction often involves fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Automated reactors (e.g., flow chemistry) may improve reproducibility in multi-step syntheses . Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess .

Q. How does the fluorine atom influence the compound's reactivity and biological activity?

  • Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and modulate electronic properties. For instance, the C-F bond increases lipophilicity, improving membrane permeability. In receptor binding, fluorine may engage in dipole interactions or act as a hydrogen-bond acceptor. Comparative studies of fluorinated vs. non-fluorinated analogs (e.g., 2-methoxy-2-methylpropan-1-amine) show altered binding affinities to targets like GPCRs or enzymes .

Q. What safety protocols are essential when handling fluorinated amines?

  • Methodological Answer : Fluorinated amines require stringent safety measures due to potential toxicity and reactivity. Use fume hoods for volatile intermediates, and avoid contact with oxidizing agents (e.g., peroxides). Personal protective equipment (PPE) including nitrile gloves and splash goggles is mandatory. Storage in inert atmospheres (argon) prevents degradation. Emergency protocols should address spills with neutralizing agents (e.g., sodium bicarbonate) .

Q. How do structural modifications at the methoxy group affect the compound's physicochemical properties?

  • Methodological Answer : Methoxy group positioning impacts solubility and steric hindrance. For example, replacing the methoxy group with bulkier substituents (e.g., ethoxy) reduces solubility in polar solvents but may enhance receptor selectivity. Computational tools like COSMO-RS predict logP and solubility changes. Experimental validation via shake-flask methods or DSC (differential scanning calorimetry) quantifies these effects .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in reported biological activities of structural analogs?

  • Methodological Answer : Discrepancies in biological data often arise from impurities or stereochemical variations. Use orthogonal methods:

  • NMR spectroscopy (e.g., 19F^{19}\text{F}-NMR) confirms fluorine position and purity.
  • X-ray crystallography validates absolute configuration.
  • SPR (surface plasmon resonance) quantifies binding kinetics to receptors.
    Compare analogs like 3-fluoro-2-methoxypropan-1-amine (isomeric differences) to isolate structure-activity relationships .

Q. How can researchers design experiments to elucidate interactions with cellular receptors?

  • Methodological Answer :

  • Radioligand binding assays : Use tritiated or fluorescently labeled analogs to measure receptor affinity (e.g., KdK_d).
  • CRISPR-engineered cell lines : Knock out candidate receptors (e.g., serotonin receptors) to assess functional dependency.
  • Molecular dynamics simulations : Predict binding poses using software like AutoDock or GROMACS, validated by mutagenesis studies .

Q. What strategies optimize synthesis yield while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates.
  • Byproduct analysis : LC-MS identifies impurities (e.g., dehalogenated products); silica gel chromatography or recrystallization improves purity .

Q. What computational methods predict binding affinity to target enzymes?

  • Methodological Answer :

  • Docking studies : Tools like Schrödinger Suite or MOE model interactions with active sites (e.g., hydrogen bonds with catalytic residues).
  • QSAR models : Train on datasets of fluorinated amines to correlate substituents with IC50_{50} values.
  • Free-energy perturbation (FEP) : Quantifies ΔΔG for fluorine substitutions in enzyme-inhibitor complexes .

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